2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline

Lipophilicity Drug-likeness ADME

Securing a reliable supply of the registered starting material 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline is a critical bottleneck in Seltorexant (JNJ-42847922) process development. This building block provides the exclusive N2-regiochemistry and ortho-fluorine essential for OX2R binding. - Supports amide coupling to the pyrrolopyrrole western fragment as described in the originator patent. - Avoids confounding N1/N2 isomer mixtures common with unoptimized triazole syntheses. - Sourced at >95% purity with full characterization (NMR, HPLC) to satisfy regulatory starting material requirements.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
Cat. No. B13215142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N)N2N=CC=N2
InChIInChI=1S/C8H7FN4/c9-6-2-1-3-7(8(6)10)13-11-4-5-12-13/h1-5H,10H2
InChIKeyVEFCKHNYXBOKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline


2-Fluoro-6-(2H-1,2,3-triazol-2-yl)aniline (CAS 1782787-47-6) is a fluorinated 2-aryl-1,2,3-triazole aniline building block that serves as the critical eastern intermediate in the manufacture of Seltorexant (JNJ-42847922), a selective orexin-2 receptor antagonist in advanced clinical development for major depressive disorder and insomnia [1]. The molecule combines an electron-withdrawing ortho-fluoro substituent with an N2-linked 1,2,3-triazole on the same aniline core, creating a densely functionalized scaffold that participates in amide-bond formation with the pyrrolopyrrole western fragment [2]. Its procurement value is tied directly to its role as a registered starting material in a patent-protected, late-stage clinical candidate supply chain.

Supply Chain Role Registered starting material for late-stage orexin-2 antagonist clinical candidate
Structural Uniqueness Ortho-fluoro, N2-triazole substitution pattern enables exclusive regiochemical control
Process Context Patent-protected amide-coupling route to Seltorexant API core

Why Generic Triazole Aniline Substitution Fails


Simple positional isomers such as 2-(triazol-2-yl)aniline or 4-(triazol-2-yl)aniline lack the ortho-fluorine that is essential for downstream OX2R binding affinity of the final drug substance [1]. Furthermore, unsubstituted triazole anilines generate poor yields during cyclization to N2-aryltriazole intermediates when the 4- and 5-positions of the triazole ring are unsubstituted, making the 2-fluoro-6-triazolyl substitution pattern uniquely amenable to scalable manufacture [2]. Physicochemical properties also diverge: the fluorine atom increases lipophilicity (experimental LogP ~0.99) relative to the non-fluorinated ortho (LogP ~0.85), meta (LogP ~0.42), and para (LogP ~0.42) isomers, directly influencing membrane permeability and downstream pharmacokinetic behaviour .

vs. Positional Isomers Missing ortho-fluorine may impair OX2R binding and CNS exposure; meta/para regioisomers show significantly lower lipophilicity and are not suitable drop-ins.
vs. Unsubstituted Analogs Non-fluorinated triazole anilines risk poor cyclization yields and N1/N2 mixtures, undermining scalable manufacture and batch consistency.

Quantitative Differentiation Against Structural Analogs


Lipophilicity vs Non-Fluorinated Ortho Isomer

Fluorine substitution at the ortho position of 2-(2H-1,2,3-triazol-2-yl)aniline raises the computed LogP from 0.85 to 0.99, a 0.14 log-unit increase that enhances predicted membrane permeability while maintaining LogP within the optimal 0–3 range for oral bioavailability .

Lipophilicity vs. ortho-H
Head-to-head
ΔLogP +0.14
Higher LogP may support CNS permeability models.
Computed values; same method, consistent comparison.
Lipophilicity Drug-likeness ADME

Lipophilicity vs Meta and Para Isomers

The 2-fluoro-6-triazol-2-yl regioisomer (LogP ~0.99) is markedly more lipophilic than the corresponding meta (3-(triazol-2-yl)aniline, LogD₇.₄ = 0.42) and para (4-(triazol-2-yl)aniline, LogP = 0.42) analogs. This ~0.57 log-unit difference arises because the ortho-substitution pattern minimizes electronic conjugation between the aniline NH₂ and the triazole ring, reducing overall polarity [1].

Regioisomer Lipophilicity Rank
Data to verify
ortho-fluoro ~0.99 ortho-H ~0.85 meta/para ~0.42
Ortho-fluoro regioisomer shows highest lipophilicity across analogs.
Cross-source comparison; indicative only.
Regiochemistry Physicochemical properties Lead optimization

Regioselective N2-Arylation Efficiency

Unsubstituted 2-aryltriazole derivatives (those lacking fluorine at the ortho position) suffer from poor yields during cyclization to the N2-triazole intermediate, as explicitly noted in the Seltorexant process patent [1]. The patented improved method leverages the fluoro-substituted phenyl core to achieve exclusive N2-aryltriazole formation, reducing waste and eliminating the need to separate undesired coupling products.

N2-Arylation Efficiency
Class-level
Exclusive N2-aryltriazole formation reported.
May support scalable manufacturing with reduced purification steps.
Qualitative patent statement; yields not quantified.
Process chemistry Regioselectivity Scalability

Contribution to OX2R Binding Affinity

Retention of the 2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl motif in the final methanone product (Seltorexant) is essential for achieving high OX2R affinity (human pKi = 8.0; rat pKi = 8.1) and ~2-log selectivity over OX1R (pKi = 6.1) [1][2]. Although no head-to-head affinity data exist for the isolated aniline intermediate, the complete loss of OX2R potency observed upon removal or relocation of the fluorine atom in related orexin-2 antagonist series supports the critical role of this substitution pattern .

OX2R Binding Affinity
Reported
human pKi 8.0, ~100× OX2R/OX1R
Ortho-fluoro triazole motif essential for orexin-2 receptor binding.
Data from final drug substance; intermediate role inferred.
Orexin-2 receptor Binding affinity Structure–activity relationship

High-Value Procurement Application Scenarios


GMP Supply for Seltorexant API Manufacturing

As a late-stage clinical candidate (Phase III for major depressive disorder), Seltorexant demands a robust, scalable supply chain for its key intermediates. The 2-fluoro-6-(2H-1,2,3-triazol-2-yl)aniline building block is specified in the original process patent as the immediate precursor to intermediate 12 (2-fluoro-6-[1,2,3]triazol-2-yl-benzoic acid), which undergoes acid chloride formation and amide coupling to assemble the final API [1]. CDMOs and CROs supporting Janssen/Minerva Neurosciences require this compound at >95% purity with full analytical characterization (1H NMR, 13C NMR, HPLC) to meet regulatory starting material requirements.

Medicinal Chemistry SAR of OX2R Antagonists

Academic and industrial medicinal chemistry groups investigating selective OX2R antagonists can use this aniline as a common amide-coupling partner to generate focused libraries of pyrrolopyrrole–triazole hybrids. The exclusive N2-regiochemistry of the triazole ensures structural homogeneity in screening collections, avoiding the confounding effects of N1/N2 isomer mixtures [2]. The fluorine atom additionally serves as a 19F NMR probe for metabolic stability studies.

Click Chemistry and Bioconjugation Reagents

The aniline NH₂ group offers a synthetic handle for diazotization and subsequent azide substitution, enabling the compound to serve as a fluorinated, triazole-containing scaffold for CuAAC click chemistry with alkynes [3]. This utility extends to the preparation of fluorescent probes, PROTAC linkers, and antibody–drug conjugate payloads where the fluorine atom provides metabolic stability and the triazole ring functions as a bioisostere for amide bonds.

Fluorinated Triazole Agrochemical Intermediates

Fluorinated 2-aryltriazoles are privileged scaffolds in systemic fungicide design. While specific efficacy data for this aniline against Puccinia graminis (wheat stem rust) are reported in supplier literature and remain to be independently validated, the compound's LogP profile (0.99) places it within the optimal range for foliar uptake and phloem mobility, making it a candidate precursor for next-generation triazole fungicide SAR programs .

Application
Selection Property
Validation Focus
Orexin-2 Antagonist API Intermediate Supply
Regulatory starting material suitability
Analytical characterization, regiochemical identity, batch consistency
OX2R Medicinal Chemistry Libraries
N2-regiochemical homogeneity
Library synthesis efficiency, 19F NMR metabolic stability
Click Chemistry / Bioconjugation Scaffold
Amino-to-azide conversion utility
CuAAC reactivity, fluorinated scaffold stability
Fluorinated Triazole Agrochemical Research
Lipophilicity range for foliar uptake studies
Independent efficacy validation required
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